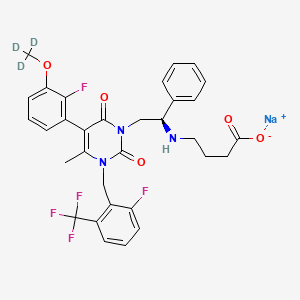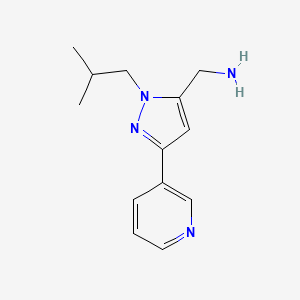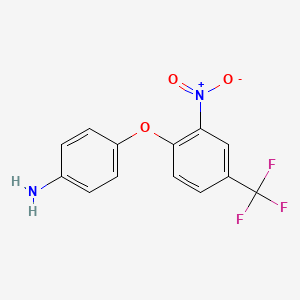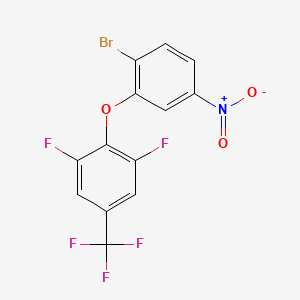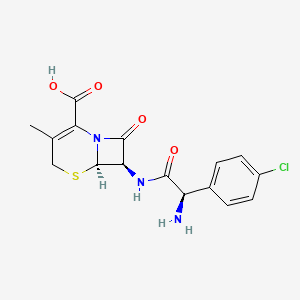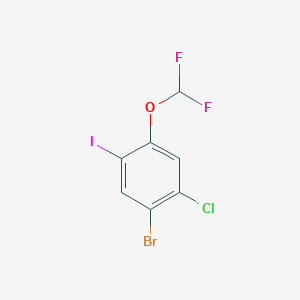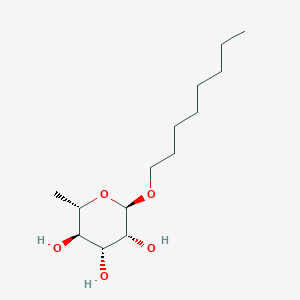
(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an octoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol typically involves multiple steps, starting from simpler precursor molecules. One common approach is the protection of hydroxyl groups followed by selective functionalization to introduce the octoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The octoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
科学的研究の応用
(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- Benzyl N-[(2S,3R,4R,5R,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
- (2S,3R,4R,5R,6R)-2-(2,6-dihydroxyhexyl)-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol is unique due to its specific stereochemistry and the presence of the octoxy group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C14H28O5 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6R)-2-methyl-6-octoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O5/c1-3-4-5-6-7-8-9-18-14-13(17)12(16)11(15)10(2)19-14/h10-17H,3-9H2,1-2H3/t10-,11-,12+,13+,14+/m0/s1 |
InChIキー |
ZIOKWRXTSUPEND-ODXJTPSBSA-N |
異性体SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O |
正規SMILES |
CCCCCCCCOC1C(C(C(C(O1)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


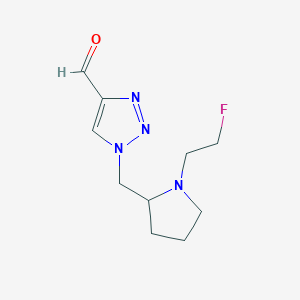
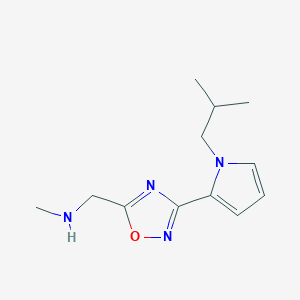
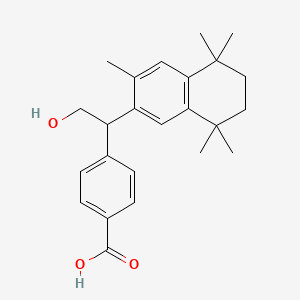
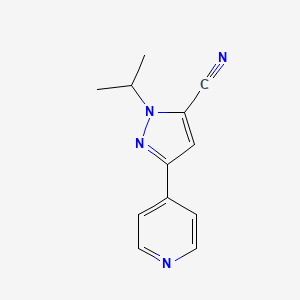
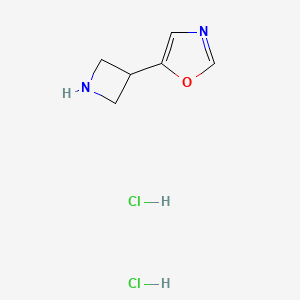
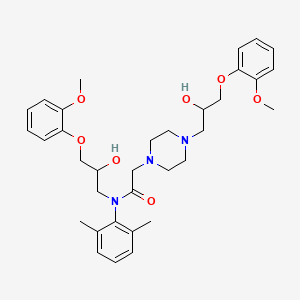
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)
